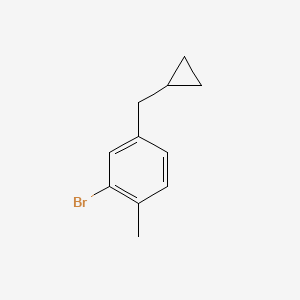

2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene

Description

Significance of Aryl Bromide Motifs in Organic Synthesis

Aryl bromides, which are organic compounds containing a bromine atom directly attached to an aromatic ring, are of paramount importance in organic synthesis. The bromine atom is an excellent leaving group, which makes aryl bromides versatile precursors for a multitude of chemical reactions. They are particularly valuable in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. acs.orgnih.govacs.orgelsevierpure.com These reactions are fundamental for the construction of complex molecular frameworks, including the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bond allows for the introduction of a wide variety of substituents onto the aromatic ring.

Role of Cyclopropylmethyl Groups in Molecular Design

The cyclopropyl (B3062369) group is a three-membered carbon ring that, despite its simplicity, imparts unique and valuable properties to a molecule. wikipedia.org When incorporated into molecular designs, particularly in medicinal chemistry, the cyclopropyl moiety can offer several advantages. scientificupdate.com These include increased potency, enhanced metabolic stability, and improved permeability across biological membranes. hyphadiscovery.comresearchgate.net The rigid nature of the cyclopropyl ring can also help to lock a molecule into a specific conformation, which can be beneficial for its interaction with biological targets. The cyclopropylmethyl group, as present in the target molecule, combines this unique ring system with a methylene (B1212753) linker, providing both the conformational rigidity of the cyclopropyl group and the flexibility of the methyl group.

Overview of Research Trajectories for Multi-substituted Benzene (B151609) Systems

The synthesis of multi-substituted benzene derivatives with precise control over the position of each substituent is a significant challenge in organic chemistry. sciencedaily.com The ability to create such complex molecules is highly sought after for the development of new pharmaceuticals, agrochemicals, and materials. sciencedaily.combohrium.com Research in this area is focused on developing novel synthetic methodologies that allow for the programmed and selective installation of multiple, different functional groups onto a benzene ring. youtube.com The development of efficient and versatile synthetic routes to compounds like 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene is part of this broader effort to expand the toolbox of synthetic organic chemists. researchgate.netlibretexts.orglibretexts.orgpressbooks.pub

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-4-ethyl-1-methylbenzene nih.gov | 2-Bromo-1-methyl-4-propylbenzene nih.gov |

| CAS Number | 1369849-40-0 chemicalbook.combldpharm.comchembuyersguide.com | 17070-97-2 | Not Available |

| Molecular Formula | C11H13Br chemicalbook.com | C9H11Br | C10H13Br |

| Molecular Weight | 225.12 g/mol chemicalbook.com | 199.09 g/mol | 213.11 g/mol |

| IUPAC Name | This compound | 2-bromo-4-ethyl-1-methylbenzene | 2-bromo-1-methyl-4-propylbenzene |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(cyclopropylmethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-2-3-10(7-11(8)12)6-9-4-5-9/h2-3,7,9H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCXWEGAJRYZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Electrophilic Aromatic Substitution Mechanisms for Bromination

The introduction of a bromine atom onto the aromatic ring of 4-(cyclopropylmethyl)-1-methylbenzene is achieved through electrophilic aromatic substitution (EAS). This class of reactions proceeds via a well-established, multi-step mechanism.

A two-step mechanism is generally proposed for electrophilic aromatic substitution reactions like bromination. masterorganicchemistry.comwikipedia.org The first step, which is slow and rate-determining, involves the attack of the electrophile on the benzene (B151609) ring, forming a sigma-bond and generating a positively charged carbocation intermediate known as an arenium ion or benzenonium intermediate. masterorganicchemistry.comnih.govyonedalabs.com In the second, much faster step, a proton is removed from this intermediate, which restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comnih.govyonedalabs.com For the bromination of benzene, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the bromine molecule, making it a more potent electrophile. nih.govlibretexts.org

The cornerstone of the electrophilic aromatic bromination mechanism is the formation of a resonance-stabilized carbocation known as a benzenonium intermediate (or arenium ion). masterorganicchemistry.com When the precursor, 4-(cyclopropylmethyl)-1-methylbenzene, is brominated, the bromine electrophile (Br⁺), activated by a Lewis acid catalyst like FeBr₃, attacks the electron-rich aromatic ring. nih.gov This attack temporarily disrupts the aromaticity of the ring, leading to the formation of the benzenonium intermediate.

This intermediate is stabilized by the delocalization of its positive charge across the ring through resonance. The presence of two activating, ortho-, para-directing groups—the methyl (-CH₃) and cyclopropylmethyl (-CH₂-c-C₃H₅) groups—on the benzene ring influences the stability and preferred location of the electrophilic attack. Both are alkyl groups, which are electron-donating through an inductive effect. This electron donation stabilizes the positive charge of the benzenonium intermediate, thereby increasing the reactivity of the ring towards electrophilic attack compared to unsubstituted benzene.

The directing effects of these substituents determine the regioselectivity of the bromination. The methyl and cyclopropylmethyl groups direct the incoming bromine electrophile to the positions ortho and para relative to themselves. In the case of 4-(cyclopropylmethyl)-1-methylbenzene, the positions ortho to the methyl group (positions 2 and 6) and the positions ortho to the cyclopropylmethyl group (positions 3 and 5) are activated. The para position to the methyl group is occupied by the cyclopropylmethyl group, and vice versa. Therefore, the electrophilic attack will preferentially occur at positions 2, 3, 5, or 6. The formation of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene indicates the attack occurs at the position ortho to the methyl group and meta to the cyclopropylmethyl group. The stability of the resulting benzenonium ion, which is influenced by the charge distribution across its resonance structures, dictates this outcome. The carbocation intermediate in electrophilic aromatic substitution is stabilized by this charge delocalization and is not typically subject to rearrangement. wikipedia.orgyonedalabs.com The final rapid step involves the removal of a proton from the site of bromine addition by a weak base (like FeBr₄⁻), which regenerates the stable aromatic ring and yields the final product. masterorganicchemistry.com

Resonance Structures of the Benzenonium Intermediate:

| Feature | Description |

| Intermediate | A positively charged carbocation formed by the attack of an electrophile on the benzene ring. |

| Stabilization | The positive charge is delocalized across the ortho and para positions of the ring through resonance. |

| Substituent Effects | Electron-donating groups, such as methyl and cyclopropylmethyl, stabilize the intermediate, particularly when the charge is on the carbon bearing the substituent. |

| Aromaticity | The formation of the benzenonium ion involves the temporary loss of aromaticity, which is restored in the final deprotonation step. |

The substituents on the aromatic ring significantly influence the reaction rate. Activating groups, like the methyl and cyclopropylmethyl groups in the precursor to this compound, increase the rate of reaction by stabilizing the transition state leading to the benzenonium intermediate. Conversely, deactivating groups decrease the reaction rate. nih.gov The bromination of aromatic compounds is generally a very rapid reaction, often requiring specialized techniques for kinetic analysis.

Factors Influencing Bromination Kinetics:

| Factor | Effect on Reaction Rate |

| Substrate Concentration | Increases the rate (typically first order in substrate). |

| Electrophile Concentration | Increases the rate (typically first order in electrophile). |

| Catalyst | A Lewis acid catalyst is essential and increases the rate by generating a stronger electrophile. |

| Solvent | The polarity of the solvent can influence the stability of the charged intermediate and transition state. |

| Temperature | Increasing the temperature generally increases the reaction rate. |

| Substituent Groups | Electron-donating groups increase the rate, while electron-withdrawing groups decrease it. |

Mechanistic Pathways in Cross-Coupling Reactions

Aryl bromides like this compound are valuable substrates for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, which are predominantly catalyzed by transition metals, most notably palladium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. These reactions generally proceed through a catalytic cycle involving palladium in different oxidation states, typically cycling between Pd(0) and Pd(II). fiveable.meijpcsonline.com

The generally accepted mechanism for a Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. libretexts.orgwikipedia.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron species. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

The Role of Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in these catalytic cycles. fiveable.me They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. rsc.org The steric and electronic properties of the ligand influence each step of the cycle:

Steric Bulk : Bulky ligands can promote the formation of the catalytically active monoligated Pd(0) species and facilitate the final reductive elimination step. rsc.org

Electron-donating properties : Electron-rich ligands increase the electron density on the palladium center, which can accelerate the oxidative addition step. wikipedia.org

Common Palladium-Catalyzed Cross-Coupling Catalytic Cycle:

| Step | Description | Palladium Oxidation State |

| Precatalyst Activation | A stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species. | Pd(II) → Pd(0) |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-bromide bond. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from a second reagent (e.g., organoboron) replaces the bromide on the Pd(II) center. | Pd(II) |

| Reductive Elimination | The two organic ligands couple, forming the product and regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

While many cross-coupling reactions proceed through the organometallic cycles described above, alternative mechanistic pathways involving radical intermediates are also known for the formation of carbon-carbon bonds from aryl halides. These reactions can be initiated thermally, by photochemical means, or through single-electron transfer (SET) from a transition metal catalyst or other reducing agents. rsc.org

A general radical chain mechanism for the functionalization of an aryl bromide (Ar-Br) might involve the following steps:

Initiation : An aryl radical (Ar•) is generated from the aryl bromide. This can occur through reduction of the aryl halide by a low-valent transition metal complex or via photoredox catalysis, leading to the cleavage of the C-Br bond. rsc.orgnih.gov

Propagation : The aryl radical reacts with a suitable coupling partner, such as an alkene or another nucleophilic species, to form a new radical intermediate. This intermediate can then participate in further steps to form the final product and regenerate a chain-carrying radical. For example, in reactions mediated by reagents like Bu₃SnH, the aryl radical can be generated, which then adds to an alkene. libretexts.org

Termination : The radical chain is terminated when two radical species combine or are quenched.

Recent advancements in dual catalytic systems, combining photoredox catalysis with nickel catalysis, have provided mild and efficient methods for forming C(sp³)–C(sp²) bonds. In these systems, a photocatalyst generates an alkyl radical, which is then captured by a nickel catalyst that has already undergone oxidative addition with the aryl bromide. nih.gov

Understanding Cyclopropanation Reaction Mechanisms

The cyclopropyl (B3062369) group is a key structural feature of this compound. The formation of this three-membered ring is typically achieved through cyclopropanation reactions of alkenes.

One of the most classic and reliable methods for cyclopropanation is the Simmons-Smith reaction . nih.gov This reaction involves treating an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. masterorganicchemistry.comnrochemistry.com

The mechanism of the Simmons-Smith reaction is thought to be a concerted process. The zinc carbenoid adds to the alkene via a "butterfly-shaped" three-centered transition state. nih.govnrochemistry.com In this transition state, the two new carbon-carbon bonds are formed simultaneously as the carbon-iodine bond is cleaved and the zinc coordinates to the double bond. A key feature of this mechanism is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane.

Transition-Metal-Catalyzed Cyclopropanation: An alternative to the Simmons-Smith reaction involves the use of transition metal catalysts, such as those based on rhodium, copper, or cobalt, to decompose diazo compounds and generate metal carbene intermediates. wikipedia.orgpurdue.edu These highly reactive metal carbenes then transfer the carbene fragment to an alkene.

The mechanism involves:

Formation of a metal carbene from a diazo compound and the transition metal catalyst.

Concerted addition of the metal carbene to the alkene, leading to the cyclopropane product. wikipedia.org

These catalytic methods can offer advantages in terms of efficiency and stereocontrol, with the development of chiral catalysts enabling highly enantioselective cyclopropanations. wikipedia.org

Dirhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the formation of cyclopropane rings from the reaction of diazo compounds and alkenes. wikipedia.orgnih.gov This method is a cornerstone for synthesizing substituted cyclopropanes with high levels of stereocontrol. nih.gov

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, such as an aryldiazoacetate. This step involves a nucleophilic attack of the diazo carbon on one of the rhodium centers, leading to the formation of a zwitterionic metal alkyl complex. wikipedia.org Subsequently, dinitrogen gas is expelled, generating a key intermediate: a dirhodium-stabilized metal carbene. wikipedia.orgresearchgate.net

The rhodium carbene then reacts with an alkene in the crucial cyclopropane-forming step. Mechanistic studies suggest that this transfer occurs through a concerted and asynchronous transition state. wikipedia.orgnih.gov In this process, the carbene is transferred to the alkene's double bond without prior coordination of the alkene to the metal center. wikipedia.org The stereochemistry of the alkene is retained in the cyclopropane product, indicating a stereospecific pathway. masterorganicchemistry.com The approach of the alkene to the metal carbene dictates the stereochemical outcome of the product. wikipedia.org

Chiral ligands on the dirhodium paddlewheel complex can induce high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis. nih.govnih.gov The choice of catalyst is critical, as different chiral environments can lead to varying degrees of asymmetric induction depending on the specific substrates used. nih.govnih.gov For instance, catalysts like Rh₂(S-DOSP)₄ and Rh₂(R-BPCP)₄ have shown optimal performance for specific types of diazoesters. nih.gov

Table 1: Overview of Chiral Dirhodium(II) Catalysts in Asymmetric Cyclopropanation

| Catalyst | Abbreviation | Typical Substrate Scope | Key Features |

| Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] | Rh₂(S-PTTL)₄ | General use with donor/acceptor carbenes | Provides high enantioselectivity for a range of substrates. |

| Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] | Rh₂(S-DOSP)₄ | Optimal for methyl aryldiazoacetates | Generally effective for asymmetric cyclopropanation of aryldiazoacetates with styrenes. nih.gov |

| Dirhodium(II) tetrakis[(R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate] | Rh₂(R-BPCP)₄ | Optimal for trichloroethyl (TCE) diazoesters | Demonstrates high asymmetric induction for specific ester groups. nih.gov |

| Dirhodium(II) tetrakis[N-benzenesulfonyl-(R)-pipecolinate] | Rh₂(R-BSP)₄ | Complementary to other catalysts | Offers different selectivity profiles based on ligand structure. |

Halomethylmetal-Mediated Cyclopropanations

Halomethylmetal reagents provide an alternative pathway for cyclopropanation, operating through carbenoid intermediates rather than the free carbenes often generated in other methods.

The Simmons-Smith reaction is a classic and widely used method in this category. It typically employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comyoutube.com The active reagent is an organozinc carbenoid, often represented as ICH₂ZnI, which is formed by the oxidative addition of zinc into the carbon-iodine bond of diiodomethane. youtube.com This carbenoid is more stable than a free carbene. youtube.com The reaction with an alkene proceeds via a concerted mechanism, where the CH₂ group is delivered to the double bond in a single step. youtube.comyoutube.com This mechanism ensures that the stereochemistry of the starting alkene is preserved in the final cyclopropane product. youtube.com

Another common method involves the use of haloforms (CHX₃, where X = Cl, Br, I) and a strong base, such as potassium t-butoxide. masterorganicchemistry.com The reaction proceeds through an alpha-elimination mechanism. The strong base deprotonates the haloform to create a trihalomethyl anion (⁻CX₃). youtube.com This anion then expels a halide ion to generate a highly reactive dihalocarbene intermediate (:CX₂). masterorganicchemistry.comyoutube.com This carbene subsequently adds to the alkene double bond in a concerted fashion to form a dihalocyclopropane. youtube.com Like the Simmons-Smith reaction, this process is stereospecific. masterorganicchemistry.com

Table 2: Comparison of Halomethylmetal-Mediated Cyclopropanation Methods

| Feature | Simmons-Smith Reaction | Haloform-Based Method |

| Reagents | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Haloform (e.g., CHCl₃, CHBr₃), Strong Base (e.g., KOt-Bu) |

| Reactive Intermediate | Zinc Carbenoid (e.g., ICH₂ZnI) | Dihalocarbene (e.g., :CCl₂, :CBr₂) |

| Mechanism | Concerted addition of carbenoid to alkene | Alpha-elimination to form carbene, followed by concerted addition |

| Product | Unsubstituted cyclopropane | Dihalo-substituted cyclopropane |

| Stereospecificity | Yes, configuration of alkene is retained | Yes, configuration of alkene is retained |

| Key Advantage | Forms simple, unsubstituted cyclopropanes | Provides access to functionalized gem-dihalocyclopropanes |

Mechanistic Insights into C-H Bond Functionalization of Arylcyclopropanes

The direct functionalization of C-H bonds in arylcyclopropanes represents an efficient strategy for molecular derivatization, avoiding the need for pre-functionalized substrates. umich.edu These transformations can proceed through several distinct mechanistic pathways, often involving the generation of highly reactive intermediates.

One prominent mechanism involves the single-electron oxidation of the electron-rich aryl ring of the arylcyclopropane. rsc.org This can be achieved using photoredox catalysts or strong chemical oxidants. rsc.org The oxidation generates a radical cation intermediate. The fate of this intermediate is highly dependent on the substrate structure and reaction conditions. It can lead to C-H bond functionalization, often at the benzylic position, or result in the cleavage of a C-C bond within the strained cyclopropane ring (ring-opening). rsc.orgnih.gov The generation of aryl cyclopropyl radicals via C-H bond cleavage has also been explored as a direct route to functionalization. rsc.org

Transition metal catalysis, particularly with palladium, offers another powerful avenue for C-H functionalization. acs.org These reactions often employ a directing group covalently attached to the substrate. The directing group coordinates to the metal center, positioning it in proximity to a specific C-H bond and enabling selective activation. acs.org For instance, a picolinamide (B142947) auxiliary has been successfully used to direct the C-H arylation of cyclopropanes, yielding exclusively cis-substituted products. acs.org Computational studies of related systems suggest that the C-H activation step is often the rate-determining step and proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.govchemrxiv.org

Table 3: Mechanistic Strategies for C-H Functionalization of Arylcyclopropanes

| Strategy | Key Intermediate | Activation Method | Regioselectivity Control | Common Outcome |

| Single-Electron Transfer (SET) | Aryl Radical Cation | Photoredox Catalysis, Chemical Oxidants | Electronic properties of the aryl ring | C-H Functionalization or Ring-Opening |

| Palladium-Catalyzed C-H Activation | Palladacycle | Directing Group, Ligand Control | Position of the directing group | C-C or C-Heteroatom bond formation |

| Hydrogen Atom Transfer (HAT) | Aryl Cyclopropyl Radical | Radical Initiators, Photolysis | Inherent reactivity of C-H bonds | C-H Functionalization |

Computational Probes of Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions involving arylcyclopropanes. mit.edu Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of potential energy surfaces, providing critical insights into the structures and energies of reactants, intermediates, transition states, and products. rsc.orgrsc.org

For dirhodium-catalyzed cyclopropanations, computational models help to rationalize the observed stereoselectivity by comparing the energy barriers of different transition states leading to various stereoisomers. chemrxiv.org These calculations can model the subtle non-covalent interactions between the substrate and the chiral ligands of the catalyst that govern enantioselection.

In the context of C-H functionalization, computational studies are vital for understanding the factors that control selectivity. For example, calculations can predict whether a radical cation intermediate is more likely to undergo C-H abstraction or C-C bond cleavage by comparing the activation energies for each pathway. rsc.org For palladium-catalyzed reactions, DFT can be used to model the geometry of the key cyclopalladation transition state, helping to explain how enantioselective C-H cleavage occurs and the role of specific ligands in controlling the reaction's outcome. nih.govchemrxiv.org These models can calculate the structures of fleeting transition states, which are often impossible to observe experimentally, providing a "computational microscope" to view the reaction at a molecular level. mit.eduyoutube.com

Table 4: Application of Computational Methods in Mechanistic Studies

| Reaction Type | Computational Method | Information Gained |

| Dirhodium-Catalyzed Cyclopropanation | DFT, Ab initio | Transition state geometries, energy barriers for competing pathways, origins of enantioselectivity, catalyst-substrate interactions. |

| Halomethylmetal-Mediated Cyclopropanation | DFT | Structure of carbenoid intermediates, concerted transition state analysis, reaction energy profiles. |

| C-H Bond Functionalization | DFT, Molecular Dynamics | Stability of radical cation intermediates, activation energies for C-H vs. C-C bond cleavage, geometry of CMD transition states, role of directing groups and ligands. |

Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. For 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene, a combination of 1D and 2D NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, with electron-withdrawing groups like bromine causing deshielding (shifting signals downfield) and alkyl groups causing shielding (shifting signals upfield).

¹H NMR Predictions: The proton NMR spectrum is expected to display signals for the aromatic protons, the methyl protons, the methylene (B1212753) bridge protons, and the cyclopropyl (B3062369) protons.

Aromatic Region (δ ≈ 6.9–7.4 ppm): The 1,2,4-trisubstituted benzene (B151609) ring will exhibit a complex splitting pattern for its three protons. The proton at C5 (between the methyl and cyclopropylmethyl groups) is expected to be a doublet, coupled to the proton at C6. The proton at C3 (adjacent to the bromine) would likely appear as a doublet coupled to the proton at C5, and the proton at C6 would be a doublet of doublets, coupled to both C3 and C5 protons.

Methyl Protons (δ ≈ 2.3–2.4 ppm): The protons of the methyl group at C1 will appear as a singlet, as they have no adjacent protons to couple with.

Methylene Protons (δ ≈ 2.5–2.6 ppm): The two protons of the methylene bridge (-CH₂-) connecting the cyclopropyl group to the benzene ring are expected to appear as a doublet, due to coupling with the single proton on the cyclopropyl ring.

Cyclopropyl Protons (δ ≈ 0.2–1.1 ppm): The cyclopropyl group will show complex multiplets in the most upfield region of the spectrum. The single methine proton (-CH-) will be a multiplet due to coupling with the methylene protons on the bridge and the other four protons on the cyclopropyl ring. The two pairs of non-equivalent methylene protons on the cyclopropyl ring will also appear as complex multiplets.

¹³C NMR Predictions: The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule.

Aromatic Carbons (δ ≈ 120–140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C2) will be significantly downfield. The quaternary carbons (C1 and C4) will also be in this region.

Alkyl Carbons (δ < 40 ppm): The methyl carbon (C1-CH₃) will appear around 20-22 ppm. The methylene bridge carbon (-CH₂-) is predicted to be around 38-40 ppm. The cyclopropyl methine carbon (-CH-) and the two cyclopropyl methylene carbons (-CH₂-) will be found at very high field, typically between 5 and 15 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity & Coupling (J in Hz) | Assignment | Predicted δ (ppm) |

| Ar-H (C3) | ~7.40 | d, J ≈ 2.0 | Ar-C (C1) | ~138 |

| Ar-H (C5) | ~7.00 | dd, J ≈ 8.0, 2.0 | Ar-C (C2) | ~122 |

| Ar-H (C6) | ~7.15 | d, J ≈ 8.0 | Ar-C (C3) | ~132 |

| Ar-CH₃ | ~2.35 | s | Ar-C (C4) | ~140 |

| Ar-CH₂- | ~2.55 | d, J ≈ 7.0 | Ar-C (C5) | ~129 |

| Cyclopropyl-CH | ~1.05 | m | Ar-C (C6) | ~128 |

| Cyclopropyl-CH₂ (cis) | ~0.55 | m | Ar-CH₃ | ~21 |

| Cyclopropyl-CH₂ (trans) | ~0.25 | m | Ar-CH₂- | ~39 |

| Cyclopropyl-CH | ~11 | |||

| Cyclopropyl-CH₂ | ~5 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

To unambiguously assign the predicted signals and confirm the molecular structure, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the aromatic protons (H3, H5, H6), and crucially, between the methylene bridge protons and the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., Ar-CH₃, Ar-CH₂-) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the methyl protons to aromatic carbons C1, C2, and C6, and from the methylene bridge protons to aromatic carbons C3, C4, and C5, as well as the cyclopropyl carbons.

The single bond connecting the cyclopropylmethyl group to the benzene ring allows for rotational freedom, leading to different spatial arrangements or conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational processes. researchgate.net

At low temperatures, the rotation around the Ar-CH₂ bond might become slow on the NMR timescale. This could result in the broadening or splitting of signals, particularly for the methylene bridge protons and the ortho-protons of the cyclopropyl ring, which would become non-equivalent. By analyzing the changes in the line shape of these signals as the temperature is increased, it is possible to calculate the energy barrier to rotation and determine the preferred conformation of the cyclopropylmethyl group relative to the aromatic ring. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its different components.

Aromatic C-H Stretching: A group of weak to medium bands is expected above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ region.

Aliphatic C-H Stretching: Stronger bands from the methyl, methylene, and cyclopropyl C-H stretches are expected just below 3000 cm⁻¹, in the 2850–2975 cm⁻¹ range. The cyclopropyl C-H stretches may appear at slightly higher frequencies than typical alkyl groups due to ring strain.

Aromatic C=C Stretching: One to three bands of variable intensity are expected in the 1450–1610 cm⁻¹ region, characteristic of the benzene ring.

Alkyl C-H Bending: Bending vibrations for the methyl and methylene groups will appear around 1375–1470 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern (1,2,4-trisubstituted) gives rise to strong absorption bands in the 800–890 cm⁻¹ region, which is highly characteristic of the arrangement of substituents on the ring. researchgate.net

C-Br Stretching: A medium to strong absorption band is expected in the lower frequency "fingerprint" region, typically between 500 and 650 cm⁻¹, corresponding to the C-Br stretching vibration.

Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic "ring breathing" modes, often observed near 1000-1050 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Variable |

| Alkyl C-H Bend | 1375 - 1470 | Medium |

| Cyclopropyl Ring Mode | 1000 - 1050 | Medium-Weak |

| Aromatic C-H Out-of-Plane Bend (1,2,4-subst.) | 800 - 890 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

The conformation of the cyclopropylmethyl group relative to the benzene ring can also be investigated using vibrational spectroscopy. Studies on similar molecules like cyclopropylbenzene (B146485) have shown that the orientation of the cyclopropyl ring affects the vibrational frequencies of the alkyl C-H stretching modes. For instance, a "bisected" conformation (where the C-H bond of the cyclopropyl methine bisects the plane of the aromatic ring) can lead to a distinct blue-shift (shift to higher frequency) of the alkyl C-H stretching modes due to conformational constraint. By comparing the experimental IR and Raman spectra with computational models of different possible conformers (e.g., bisected vs. perpendicular), it is possible to identify the most stable conformation present in the sample.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For "this compound," the molecular formula is C11H13Br. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units.

The fragmentation of alkylbenzenes in mass spectrometry is often dominated by cleavage at the benzylic position, which is the bond beta to the aromatic ring. slideshare.net This is because it leads to the formation of a resonance-stabilized benzylic carbocation. jove.com In the case of "this compound," the primary fragmentation pathway is anticipated to be the loss of a cyclopropyl group to form a stable benzylic cation. This cation can further rearrange to a tropylium (B1234903) ion, a common and stable fragment in the mass spectra of alkylbenzenes. jove.com

Below is a table of predicted major fragments for "this compound" based on common fragmentation patterns of related compounds.

| Fragment Ion | Predicted m/z | Relative Abundance | Description |

| [M]+• | 224/226 | Moderate | Molecular ion peak showing the characteristic bromine isotope pattern. |

| [M-C3H5]+ | 183/185 | High | Resulting from the loss of the cyclopropyl group via benzylic cleavage. |

| [C8H8Br]+ | 183/185 | High | Likely corresponds to the brominated tropylium or benzyl (B1604629) cation. |

| [C7H7]+ | 91 | Moderate | Tropylium ion, a common fragment for toluene (B28343) derivatives. |

| [C3H5]+ | 41 | Moderate | Cyclopropyl cation. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for "this compound" is not publicly available, we can infer its likely solid-state characteristics by examining related brominated aromatic compounds.

In the solid state, the conformation of "this compound" would be influenced by a balance of intramolecular steric effects and intermolecular packing forces. The orientation of the cyclopropylmethyl group relative to the benzene ring would be a key conformational feature. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the substituents on the benzene ring. The planarity of the benzene ring itself is a well-established feature confirmed by X-ray diffraction studies of similar aromatic compounds. docbrown.info

The table below summarizes the types of intermolecular interactions that are likely to be present in the crystal structure of "this compound."

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) |

| Halogen Bonding | C-Br | Electronegative atom (e.g., Br, π-system) | 3.0 - 3.5 | 1 - 5 |

| C-H···π | C-H (alkyl/aryl) | Benzene π-system | 2.5 - 2.9 (H to ring centroid) | 0.5 - 2.5 |

| π-π Stacking | Benzene ring | Benzene ring | 3.3 - 3.8 (interplanar) | 1 - 3 |

| Van der Waals | All atoms | All atoms | Varies | Varies |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including substituted benzenes. acs.org The existence of different polymorphs can arise from variations in crystallization conditions such as the choice of solvent, temperature, and rate of cooling. orgchemboulder.com For "this compound," it is plausible that different crystallization protocols could lead to the formation of distinct polymorphs, each with unique packing arrangements and physicochemical properties. The choice of solvent is particularly critical, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates. unifr.ch Solvents like benzene have been noted for their potential to facilitate the growth of high-quality crystals for X-ray diffraction. youtube.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of molecules like 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene, providing a balance between accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. irjweb.commalayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl and cyclopropylmethyl groups. The LUMO, conversely, would be distributed over the ring and influenced by the electronegative bromine atom.

DFT calculations provide precise energy values for these orbitals. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

Note: These values are representative and derived from typical DFT calculations on similarly substituted benzene (B151609) derivatives.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgresearchgate.net

For this compound, an MEP map would reveal several key features:

Electron-rich Aromatic Ring: The π-system of the benzene ring, enriched by the electron-donating alkyl substituents, would exhibit a significant region of negative electrostatic potential above and below the plane of the ring. This indicates the ring's nucleophilic character and its susceptibility to attack by electrophiles.

Electronegative Bromine Atom: The area around the bromine atom would show a complex distribution. While the bromine atom itself is electronegative, a region of positive potential, known as a σ-hole, is often found along the extension of the C-Br bond. This positive region can engage in halogen bonding.

Alkyl Groups: The methyl and cyclopropylmethyl groups would be largely neutral or slightly positive, consistent with their role as electron-donating groups that push electron density into the aromatic ring.

Aromaticity is a key concept in organic chemistry, and various computational indices have been developed to quantify it. The introduction of any substituent onto a benzene ring typically results in a decrease in its degree of aromaticity due to the perturbation of the π-electron system. researchgate.net

Commonly used indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric structure, comparing bond lengths within the ring to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic index calculates the magnetic shielding at the center of the ring. A large negative NICS value is characteristic of an aromatic compound, indicating a strong diatropic ring current induced by an external magnetic field.

For this compound, DFT calculations of HOMA and NICS would likely show a slight reduction in aromaticity compared to unsubstituted benzene. The combined electronic effects of the bromo, methyl, and cyclopropylmethyl groups disrupt the perfect symmetry and delocalization of the π-electrons in the ring. researchgate.netbohrium.com

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling is a powerful predictive tool for studying the dynamics of chemical reactions. mdpi.comnih.gov By mapping the potential energy surface (PES) of a reaction, computational chemists can identify transition states, intermediates, and predict the most favorable reaction pathways. chemrxiv.orgchemrxiv.org This approach provides a theoretical framework for understanding reaction mechanisms and predicting product distributions.

By employing DFT methods, it is possible to model potential reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The process involves calculating the energies of the reactants, products, and any transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy barrier, which determines the reaction rate.

For example, in a hypothetical electrophilic nitration reaction, computational models could be used to calculate the energy barriers for attack at the different available positions on the aromatic ring. These calculations would likely confirm that substitution is favored at the positions ortho and para to the activating alkyl groups, as these pathways would have lower activation energy barriers.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Substitution

| Position of Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| C3 (ortho to methyl) | +2.5 |

| C5 (ortho to cyclopropylmethyl) | 0 (Reference) |

| C6 (ortho to methyl) | +1.8 |

Note: These values are illustrative, representing a typical outcome where steric and electronic factors influence the energy barriers of different reaction pathways.

The substituents on an aromatic ring profoundly influence its reactivity and the orientation of incoming electrophiles. libretexts.orgvedantu.com These effects are a combination of inductive effects (electron donation or withdrawal through σ-bonds) and resonance effects (electron donation or withdrawal through the π-system). uomustansiriyah.edu.iq

The substituents on this compound have distinct effects:

-CH₃ (Methyl group): This is an activating group that donates electron density to the ring primarily through hyperconjugation and a weak inductive effect. youtube.com It directs incoming electrophiles to the ortho and para positions.

-CH₂-cyclopropyl (Cyclopropylmethyl group): As an alkyl group, it is also activating and donates electrons via an inductive effect, increasing the nucleophilicity of the ring. It is an ortho/para director.

-Br (Bromo group): Halogens exhibit a dual nature. They are deactivating due to a strong electron-withdrawing inductive effect but are ortho/para directing because of a weaker electron-donating resonance effect, which stabilizes the cationic intermediates formed during ortho and para attack. uomustansiriyah.edu.iqfiveable.me

Table 3: Summary of Substituent Effects

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CH₃ | Activating | Ortho, Para |

| -CH₂-cyclopropyl | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Conformational Landscape Exploration and Energy Minimization

This area of study focuses on identifying the various spatial arrangements of a molecule, known as conformers, and determining their relative stabilities. By exploring the potential energy surface of a molecule, researchers can pinpoint the lowest energy conformations, which are the most likely to be observed experimentally. This is often achieved through computational methods that systematically alter bond angles and rotations to map out the conformational landscape and identify energy minima.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. MD simulations can reveal crucial information about a molecule's flexibility, vibrational modes, and interactions with its environment, providing a dynamic picture of its behavior that is not apparent from static models.

The absence of published research in these areas for "this compound" suggests that this compound may not have been the subject of in-depth computational investigation to date. Such studies are essential for a complete understanding of a molecule's physical and chemical properties.

Reaction Chemistry and Chemical Transformations of 2 Bromo 4 Cyclopropylmethyl 1 Methylbenzene

Functionalization of the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. This is most effectively achieved through palladium-catalyzed cross-coupling reactions or by converting the aryl bromide into a more reactive organometallic species like a Grignard reagent.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atom of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene serves as an excellent electrophilic partner in these transformations. researchgate.net These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov For this compound, a Suzuki coupling would yield a biaryl or vinyl-substituted product, depending on the nature of the organoboron reagent.

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. However, the toxicity of the tin reagents is a significant drawback. wikipedia.org

Negishi Reaction: In the Negishi coupling, an organozinc reagent is used as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an appropriate organozinc reagent would efficiently produce the corresponding cross-coupled product. organic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C(sp²)-C(sp²) bond formation and offers excellent stereoselectivity. organic-chemistry.orgmdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Nucleophilic Partner | Typical Catalyst | Base/Additive | Product Type |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Biaryls, Styrenes |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd(OAc)₂ | LiCl, Cu(I) salts | Biaryls, Ketones |

| Negishi | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄, Pd(dppe)Cl₂ | None required | Alkylated/Arylated Arenes |

| Heck | Alkene (e.g., CH₂=CHR') | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkenes |

Aryl bromides can be converted into highly nucleophilic Grignard reagents by reacting them with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com This process involves the oxidative insertion of magnesium into the carbon-bromine bond, reversing the polarity (umpolung) of the carbon atom from electrophilic to nucleophilic. adichemistry.com

For this compound, this reaction would yield 2-(cyclopropylmethyl)-4-methylphenylmagnesium bromide . The formation requires anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic compounds like water. adichemistry.com

Once formed, this Grignard reagent is a powerful nucleophile and base that can react with a wide range of electrophiles:

Reaction with Carbon Dioxide: Bubbling CO₂ through the Grignard solution, followed by an acidic workup, produces a carboxylic acid, 2-(cyclopropylmethyl)-4-methylbenzoic acid . adichemistry.com

Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively.

Reaction with Esters: Reaction with esters can lead to the formation of tertiary alcohols where two identical alkyl/aryl groups from the Grignard reagent are added.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

This reaction pathway is generally unfavorable for simple aryl halides. libretexts.org Crucially, the SNAr mechanism requires the aromatic ring to be electron-deficient, a condition achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com

The structure of this compound features electron-donating alkyl groups (methyl and cyclopropylmethyl). These groups increase the electron density of the aromatic ring, thereby destabilizing the negative charge of the required Meisenheimer intermediate. Consequently, this compound is not an activated substrate for SNAr reactions and would not be expected to undergo this transformation under typical conditions.

Transformations Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position. The C-H bonds of this group are weaker than those of a non-benzylic alkane due to the resonance stabilization of the intermediate benzyl (B1604629) radical, cation, or anion that is formed upon C-H bond cleavage. rsc.orgyoutube.com This inherent reactivity allows for various functionalization reactions.

Benzylic Halogenation: The methyl group can be selectively halogenated under free-radical conditions. A common method is the reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light. This reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzyl radical directs the substitution to the methyl group rather than the aromatic ring. This would convert this compound into 2-bromo-1-(bromomethyl)-4-(cyclopropylmethyl)benzene . Further reaction could lead to di- and tri-halogenated products. libretexts.org

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions will transform the methyl group into a carboxyl group, yielding 2-bromo-4-(cyclopropylmethyl)benzoic acid . The reaction typically requires heating. Milder oxidation conditions can potentially yield the corresponding aldehyde, though over-oxidation to the carboxylic acid is common.

Table 2: Examples of Benzylic Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product Functional Group |

| Halogenation | N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) or UV light, CCl₄ | Bromomethyl (-CH₂Br) |

| Oxidation | Potassium Permanganate (KMnO₄) | H₂O, NaOH, heat; then H₃O⁺ | Carboxylic Acid (-COOH) |

The benzylic protons of the methyl group are weakly acidic and can be removed by a very strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a benzylic carbanion. This nucleophilic species can then participate in various condensation and addition reactions to form new carbon-carbon bonds.

Aldol-type Condensation: The benzylic carbanion can react with aldehydes or ketones in an aldol-type condensation reaction. The initial addition product is a β-hydroxy derivative, which may subsequently dehydrate to form a styrenyl-type double bond.

Alkylation: The carbanion can be alkylated by reacting it with an alkyl halide, providing a direct method to extend the carbon chain at the benzylic position.

These reactions highlight the synthetic utility of the benzylic methyl group, allowing it to serve as a handle for constructing more complex molecular architectures.

Reactivity of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a fascinating and reactive functional group. The high ring strain of the three-membered cyclopropane (B1198618) ring, with bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, makes it susceptible to reactions that relieve this strain purechemistry.orgstackexchange.comwikipedia.org.

One of the most characteristic reactions of the cyclopropylmethyl system is its propensity to undergo ring-opening. This is particularly prevalent in radical reactions. For instance, the formation of a radical on the methylene (B1212753) carbon adjacent to the cyclopropane ring can lead to a rapid rearrangement. The cyclopropylmethyl radical is known to undergo a very fast ring-opening to form the but-3-enyl radical . This process is highly exothermic as it relieves the significant strain energy (ca. 115 kJ/mol) of the cyclopropane ring .

The rapidity of this ring-opening has made the cyclopropylmethyl group a widely used probe for radical mechanisms in both chemical and enzymatic reactions . The general transformation can be depicted as follows:

Step 1: Radical Formation: Abstraction of a hydrogen atom from the methylene bridge to form a cyclopropylmethyl radical.

Step 2: Ring Opening: Homolytic cleavage of one of the internal C-C bonds of the cyclopropane ring to yield a more stable, linear but-3-enyl radical .

This reactivity indicates that reactions involving radical initiators with this compound could lead to products with a butenyl side chain instead of the cyclopropylmethyl group.

The C-H bonds of a cyclopropane ring are more reactive than those in unstrained alkanes nih.gov. This enhanced reactivity is attributed to the increased s-character of the C-H bonds and the rigid conformation of the ring, which can facilitate certain catalytic reactions nih.gov. The conversion of these C-H bonds into new functional groups represents a powerful strategy in organic synthesis umich.edu.

Recent advances in organometallic chemistry have demonstrated that transition metals, such as rhodium and palladium, can catalyze the functionalization of cyclopropyl (B3062369) C-H bonds nih.govrsc.org. These reactions often employ a directing group within the substrate to achieve high regioselectivity. While specific studies on this compound are not prevalent, the principles suggest that the cyclopropyl C-H bonds in this molecule could be targets for functionalization, such as arylation, alkylation, or silylation, under appropriate catalytic conditions nih.gov.

Due to its strained nature and the unique bonding that has some characteristics of a double bond, the cyclopropane ring can undergo addition reactions, which result in the opening of the ring scribd.comdalalinstitute.com. These reactions are analogous to those observed with alkenes purechemistry.orgscribd.com.

Electrophilic Addition: In the presence of strong electrophiles (like HX or other electrophilic reagents), the cyclopropane ring can be attacked, leading to a carbocation intermediate that is then intercepted by a nucleophile purechemistry.orgscribd.comdalalinstitute.com. The addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen substituents scribd.comdalalinstitute.com.

Radical Addition: The cyclopropane ring can also react with halogens, such as Br₂ or Cl₂, via a free-radical pathway, particularly under UV irradiation scribd.comdalalinstitute.com. This also results in a ring-opened addition product stackexchange.comdalalinstitute.com.

For this compound, these reactions would lead to the cleavage of the cyclopropane ring and the formation of an open-chain alkylbenzene derivative.

Aromatic Substitution Reactions of the Benzene Ring

The benzene ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds msu.edu. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring lumenlearning.comunizin.org.

The three substituents on the benzene ring each influence the position of an incoming electrophile through a combination of inductive and resonance effects.

Methyl Group (-CH₃): As an alkyl group, it is an activating group and an ortho, para-director. It donates electron density to the ring through a positive inductive effect (+I), stabilizing the carbocation intermediate formed during substitution at the ortho and para positions lumenlearning.comunizin.orgpressbooks.pub.

Cyclopropylmethyl Group (-CH₂-c-C₃H₅): This is also an alkyl group and, like the methyl group, functions as an activating, ortho, para-director via a positive inductive effect (+I) lumenlearning.com.

Bromo Group (-Br): Halogens are a unique class of substituents. The bromo group is deactivating due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through a positive resonance effect (+R), which preferentially stabilizes the intermediates for ortho and para attack unizin.orgpressbooks.publibretexts.org.

| Substituent | Effect on Reactivity | Directing Effect | Mechanism |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | +I (Inductive) |

| -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Activating | Ortho, Para | +I (Inductive) |

| -Br (Bromo) | Deactivating | Ortho, Para | -I (Inductive), +R (Resonance) |

Based on the directing effects discussed, the outcomes of common electrophilic aromatic substitution reactions can be predicted.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring msu.edulibretexts.org. Given the directing effects, the major products would be expected to be 2-Bromo-4-(cyclopropylmethyl)-1-methyl-6-nitrobenzene and potentially other isomers resulting from substitution at less favored positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group libretexts.org. The regiochemical outcome is expected to be similar to nitration, favoring substitution at the most activated and sterically accessible positions. This reaction is often reversible msu.edu.

Acylation (Friedel-Crafts): This reaction, which introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), is also subject to the same directing effects msu.edulibretexts.org. However, Friedel-Crafts reactions are sensitive to steric hindrance, which might further favor substitution at the less crowded C6 position.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C6 position |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Substitution at C6 position |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C6 position |

Multi-component Reactions and Complex Annulations

Following a comprehensive review of available scientific literature, no specific research detailing the direct participation of this compound in multi-component reactions or complex annulation sequences has been identified.

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Similarly, complex annulations, often catalyzed by transition metals like palladium, are crucial for constructing fused ring systems. Aryl bromides are common substrates in such transformations, serving as key building blocks for polycyclic and heterocyclic frameworks.

While the bromo- and methyl-substituted aromatic core of this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling and annulation reactions, specific studies demonstrating its application in MCRs or complex annulations are not present in the currently accessible literature. The reactivity of the C-Br bond is well-established for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental step in many annulation and multi-component processes. However, without dedicated research on this particular compound, any discussion of its behavior would be speculative.

Further investigation would be required to explore and document the utility of this compound as a building block in these advanced synthetic methodologies.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

Aryl bromides are foundational components in the construction of more elaborate organic molecules. The carbon-bromine bond in "2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene" can be readily transformed through a range of powerful synthetic methods, allowing for its incorporation into a diverse array of complex structures.

While specific examples utilizing "this compound" in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in publicly available literature, its structure is well-suited for such applications. Aryl bromides are common precursors in transition-metal-catalyzed cross-coupling reactions, which are instrumental in the annulation strategies used to build up the fused ring systems of PAHs.

For instance, the bromine atom can participate in reactions like the Suzuki-Miyaura coupling with arylboronic acids or the Negishi coupling with organozinc reagents. These reactions would allow for the connection of the "this compound" unit to other aromatic fragments, which could then undergo subsequent cyclization reactions to form the desired polycyclic framework. The general approach often involves a sequence of cross-coupling and intramolecular C-H activation or other cyclization methods to construct the fused aromatic rings. The cyclopropylmethyl group would remain as a substituent on the resulting PAH, potentially influencing its physical and electronic properties.

The versatility of the aryl bromide functionality also extends to the synthesis of macrocycles and heterocycles. Intramolecular cross-coupling reactions of appropriately designed derivatives of "this compound" could provide a route to macrocyclic structures containing the cyclopropylmethylbenzene motif.

In heterocyclic synthesis, the bromine atom can be substituted by a variety of nitrogen, oxygen, or sulfur nucleophiles through reactions like the Buchwald-Hartwig amination or Ullmann condensation. This would enable the construction of a wide range of heterocyclic systems appended to the cyclopropylmethylbenzene core. For example, coupling with amines would lead to substituted anilines, which are precursors to numerous nitrogen-containing heterocycles such as indoles, quinolines, and benzodiazepines. Similarly, coupling with alcohols or thiols would yield ethers and thioethers, respectively, which are key intermediates for oxygen- and sulfur-containing heterocycles. Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. japsr.in

Precursor for the Synthesis of Novel Organic Materials

The unique combination of an aromatic ring, a reactive bromine atom, and a cyclopropylmethyl group makes "this compound" an intriguing candidate as a precursor for novel organic materials with tailored properties.

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the synthesis of extended π-conjugated systems. "this compound" can serve as a building block for such materials through polymerization or oligomerization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for creating conjugated polymers. The bromine atom of "this compound" provides a reactive site for these polymerizations. For instance, a Yamamoto coupling could lead to the formation of a poly(p-phenylene) derivative bearing cyclopropylmethyl substituents. The incorporation of the cyclopropylmethyl group could influence the polymer's solubility, morphology, and electronic properties, which are critical for device performance. The cyclopropyl (B3062369) group's ability to engage in electronic interactions with adjacent π-systems could be a means to fine-tune the HOMO-LUMO energy levels of the resulting conjugated material.

Beyond conjugated polymers, "this compound" can be functionalized to create monomers for other types of polymerization. For example, the bromine atom can be converted to other functional groups, such as a vinyl group (via a Stille or Heck coupling) or an acrylic ester moiety, which can then undergo free-radical or controlled polymerization to yield polymers with pendant cyclopropylmethylbenzene units. These polymers could exhibit interesting thermal or mechanical properties due to the presence of the bulky and rigid cyclopropylmethyl group.

| Potential Functionalization Reaction | Resulting Monomer Type | Potential Polymerization Method |

| Heck reaction with ethylene | Styrenic monomer | Free-radical, anionic, or controlled radical polymerization |

| Suzuki coupling with vinylboronic acid | Styrenic monomer | Free-radical, anionic, or controlled radical polymerization |

| Conversion to a phenol, then esterification with acrylic acid | Acrylate monomer | Free-radical or controlled radical polymerization |

| Lithiation followed by reaction with an epoxide and subsequent (meth)acrylation | (Meth)acrylate monomer | Free-radical or controlled radical polymerization |

Strategies for Constructing Stereochemically Defined Structures

While "this compound" itself is achiral, it can be used as a starting material for the synthesis of chiral molecules with stereochemically defined structures. The introduction of chirality can be achieved through various synthetic strategies.

One common approach is the use of asymmetric catalysis. For example, an asymmetric cross-coupling reaction could be employed to introduce a chiral substituent at the bromine-bearing carbon. Alternatively, reactions at the benzylic position of the cyclopropylmethyl group, if accessible, could be controlled using chiral catalysts or reagents to introduce a stereocenter.

Another strategy involves the use of chiral auxiliaries. The starting material could be modified to include a chiral auxiliary, which would direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

7.4. Development of Reagents and Catalysts featuring the Compound's Core Structure

One of the primary applications of this compound in reagent development involves its conversion into organometallic species. The bromine atom serves as a handle for metallation reactions, such as lithium-halogen exchange or Grignard reagent formation. These transformations yield highly reactive organolithium or organomagnesium reagents that bear the 4-(cyclopropylmethyl)-2-methylphenyl scaffold. Such reagents are potent nucleophiles and bases, finding utility in the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopropylmethyl group, while not directly involved in the reaction, can exert steric and electronic effects that modulate the reactivity and stability of the organometallic intermediate.

In the realm of catalysis, the core structure of this compound has been incorporated into the design of sophisticated ligand systems for transition metal catalysts. Ligands play a crucial role in determining the performance of a catalyst by coordinating to the metal center and influencing its electronic properties and steric environment. By chemically modifying the this compound molecule, for example, through the introduction of phosphine (B1218219) or amine functionalities, researchers can synthesize custom ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of cross-coupling, hydrogenation, and other synthetically important reactions. The specific arrangement of the methyl and cyclopropylmethyl groups can create a chiral pocket around the metal center, enabling enantioselective catalysis, a critical aspect of modern pharmaceutical and fine chemical synthesis.

The development of such tailored reagents and catalysts underscores the versatility of this compound as a building block in advanced organic synthesis. Its unique combination of functional groups provides a platform for creating complex molecular architectures with precisely controlled reactivity and selectivity.

| Reagent/Catalyst Type | Precursor Compound | Key Structural Features | Intended Application |

| Organolithium Reagent | This compound | Lithiated 4-(cyclopropylmethyl)-2-methylphenyl group | Nucleophilic addition, C-C bond formation |

| Grignard Reagent | This compound | 4-(cyclopropylmethyl)-2-methylphenylmagnesium bromide | Grignard reactions, formation of new C-C bonds |

| Custom Phosphine Ligand | Modified this compound | 4-(cyclopropylmethyl)-2-methylphenyl backbone with phosphine group | Transition metal-catalyzed cross-coupling reactions |

| Chiral Catalyst | Asymmetric derivative of this compound | Chiral scaffold incorporating the 4-(cyclopropylmethyl)-2-methylphenyl unit | Enantioselective catalysis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene, and how can reaction conditions be optimized?

- Methodology :

-

Friedel-Crafts alkylation : React 2-bromo-1-methylbenzene with cyclopropanecarbonyl chloride under AlCl₃ catalysis. Subsequent reduction (e.g., Clemmensen or Huang-Minlon) yields the cyclopropylmethyl group .

-

Halogenation : Brominate 4-(cyclopropylmethyl)-1-methylbenzene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN, UV light) .

-

Optimization : Use TLC or GC-MS to monitor reaction progress. Adjust solvent polarity (e.g., DCM vs. toluene) and temperature (60–100°C) to balance reaction rate and selectivity .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Alkylation | AlCl₃, DCM, 0°C → RT | 65–70 | >95% |

| Bromination | NBS, CCl₄, AIBN, reflux | 50–55 | >90% |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm). Aromatic protons split into distinct signals due to bromine’s deshielding effect .

- ¹³C NMR : The cyclopropyl carbons resonate at δ 8–12 ppm, while the brominated aromatic carbon appears at δ 120–130 ppm .

- X-ray Crystallography : Resolve bond angles and steric effects. For example, the cyclopropyl ring’s C-C-C angle (~60°) confirms strain .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid :

- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) to calculate electrophilicity at the bromine-bearing carbon. Compare with experimental substitution rates (e.g., SNAr with amines) .

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites .

Q. How to resolve contradictions between observed and theoretical spectroscopic data (e.g., NMR splitting patterns)?

- Approach :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., cyclopropyl ring puckering) .

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize certain conformers .

Q. What strategies optimize multi-step synthesis of derivatives for biological activity screening?

- Modular Synthesis :